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Part 1: Identity & Physicochemical Profile[1]
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Compound of Interest

Compound Name: (1S)-1-cyclopropylethan-1-ol
CAS No.: 55637-37-1
Cat. No.: B2373586

Get Quote

The precise identification of chiral building blocks is the bedrock of enantioselective drug

development.[1] For (S)-1-cyclopropylethanol, confusion often arises due to the prevalence of
the racemic mixture in commercial catalogs.[1] This section definitively resolves the CAS

registry ambiguity.

Nomenclature & Registry Data
Parameter Specification
Chemical Name (S)-1-Cyclopropylethanol
IUPAC Name (1S)-1-cyclopropylethan-1-ol
(S)-Enantiomer CAS 55637-37-1
(R)-Enantiomer CAS 6516-09-2
Racemic CAS 765-42-4 (Common), 2566-44-1 (Alternate)
Molecular Formula CsH100
Molecular Weight 86.13 g/mol
SMILES cciccl
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Critical Physicochemical Properties

o Appearance: Colorless to pale yellow liquid.[1]

Boiling Point: 120-122 °C (at 760 mmHQ).[1]
e Density: ~0.881 g/mL at 25 °C.[1]

o Chirality: The (S)-configuration is defined by the spatial arrangement of the hydroxyl group
relative to the cyclopropyl ring and the methyl group.[1]

 Stability: Cyclopropyl rings are strained (approx.[1] 27.5 kcal/mol strain energy).[1] While
stable under standard conditions, the ring is susceptible to acid-catalyzed ring-opening
reactions, necessitating careful pH control during workup.[1]

Part 2: Synthetic Pathways & Stereocontrol

The industrial standard for accessing (S)-1-cyclopropylethanol with high enantiomeric excess
(>98% ee) is Asymmetric Transfer Hydrogenation (ATH).[1] Unlike Grignard additions which
require expensive chiral ligands and cryogenic conditions, ATH offers a scalable, room-
temperature process using robust Ruthenium catalysts.[1]

The Mechanism: Ru-Catalyzed ATH

The transformation utilizes Cyclopropyl Methyl Ketone as the prochiral substrate.[1] The
reduction is mediated by a Ruthenium(Il) complex with a chiral diamine ligand (e.g., TSDPEN).

[1]
Causality of Reagent Choice:

e Catalyst (Ru-Cl-): The (S,S)-ligand configuration typically directs the hydride attack to the Si-
face of the ketone, yielding the (S)-alcohol.[1] Note: Catalyst configuration must be
screened; inversion of the ligand yields the (R)-product.[1]

e Hydrogen Source (HCOOH/TEA): Formic acid/Triethylamine (5:2 azeotrope) is preferred
over high-pressure Hz gas for safety and operational simplicity in batch reactors.[1]
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Cyclopropyl Methyl Ketone

(Prochiral) Coordination
\ Asymmetric
Ru-CI-[(S,S)-TsDPEN] Activates Ru-Hydride Induction (S)-1-Cyclopropylethanol
(p-cymene) Hy dride Transfer Transition State (>98% ee)

HCOOH / Et3N
(Hydrogen Donor)
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Figure 1: Logic flow of Asymmetric Transfer Hydrogenation (ATH) for stereoselective synthesis.

Experimental Protocol (Bench Scale)
Objective: Synthesis of 10g of (S)-1-cyclopropylethanol.

Catalyst Preparation:

o In a glovebox or under Argon, charge a flask with [RuClz(p-cymene)]z (0.05 equiv) and
(S,S)-TsDPEN (0.10 equiv).[1]

o Add dry isopropanol and heat to 80°C for 1 hour. Cool to RT.

Reaction Initiation:

o Add Cyclopropyl Methyl Ketone (1.0 equiv, ~10g) to the catalyst solution.[1]

o Slowly add the Hydrogen Donor mixture: Formic Acid/Triethylamine (5:2 molar ratio).[1]
Caution: Exothermic.[1]

Incubation:

o Stir at 25-30°C for 12—24 hours. Monitor consumption of ketone via GC-FID.[1]

Workup (Self-Validating Step):

o Quench: Dilute with water.
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o Extraction: Extract 3x with Ethyl Acetate.

o Wash: Wash organic layer with saturated NaHCOs (to remove residual formic acid) and
Brine.[1]

o Dry: Dry over Na2SOa4 and concentrate in vacuo.
 Purification:

o Distillation under reduced pressure is preferred over column chromatography to avoid
potential acid-catalyzed ring opening on silica gel.[1]

Part 3: Analytical Validation

Trustworthiness in chiral synthesis requires rigorous validation of enantiomeric purity.[1]

Chiral Gas Chromatography (GC)

Standard achiral columns cannot distinguish enantiomers.[1] A cyclodextrin-based stationary
phase is required.[1]

e Column: Beta-DEX™ 225 or equivalent (Chiral fused silica).[1]
e Conditions: Isothermal at 90°C or slow ramp (2°C/min).
o Expected Retention:

o (R)-Enantiomer: typically elutes first (e.g., ~8.5 min).[1]

o (S)-Enantiomer: typically elutes second (e.g., ~9.2 min).[1]

o Note: Elution order must be confirmed with a racemic standard.

Optical Rotation

e Parameter:

[1]
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» Value: Specific rotation is generally negative for the (S)-isomer in methanol/chloroform, but
solvent-dependent.[1]

o Reference:

(c=1, CHCI5) (Verify against specific lot CoA).

Part 4: Pharmaceutical Application

The (S)-1-cyclopropylethyl moiety is a high-value pharmacophore.[1] It provides lipophilicity
and metabolic stability (via the cyclopropyl ring) while the chiral center allows for specific
receptor binding.[1]

Case Study: Cipepofol (HSK3486)

Cipepofol is a novel sedative-hypnotic drug designed as a potent analog of Propofol.[1] It
utilizes the cyclopropylethyl group to enhance potency and alter pharmacokinetics.[1]

e Drug Structure: 2-[(1R)-1-cyclopropylethyl]-6-isopropylphenol.[1]

o Stereochemistry Note: While Cipepofol uses the (R)-configuration, the synthesis of such
analogs often requires access to both enantiomers during the Structure-Activity Relationship
(SAR) optimization phase to determine the eutomer (active isomer).[1] The availability of
(S)-1-cyclopropylethanol allows researchers to synthesize the "distomer"” (inactive or toxic
isomer) for toxicity studies, or to invert the stereocenter via Mitsunobu reaction to access the
(R)-series if direct synthesis is difficult.[1]

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://wap.guidechem.com/encyclopedia/1-cyclopropylethanol-dic277010.html
https://wap.guidechem.com/encyclopedia/1-cyclopropylethanol-dic277010.html
https://wap.guidechem.com/encyclopedia/1-cyclopropylethanol-dic277010.html
https://wap.guidechem.com/encyclopedia/1-cyclopropylethanol-dic277010.html
https://wap.guidechem.com/encyclopedia/1-cyclopropylethanol-dic277010.html
https://wap.guidechem.com/encyclopedia/1-cyclopropylethanol-dic277010.html
https://wap.guidechem.com/encyclopedia/1-cyclopropylethanol-dic277010.html
https://wap.guidechem.com/encyclopedia/1-cyclopropylethanol-dic277010.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2373586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(S)-1-Cyclopropylethanol

(Chiral Building Block)

Alkylation \ DEAD / PPh3

Direct Incorporation Stereochemical Inversion
(S-Isomer Drugs) (Mitsunobu Reaction)

l

(R)-Isomer Precursor

Friedel-Crafts / Coupling

Cipepofol (HSK3486)

(Anesthetic)

Click to download full resolution via product page

Figure 2: Strategic utility of (S)-1-cyclopropylethanol in drug design, including access to (R)-
series via inversion.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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